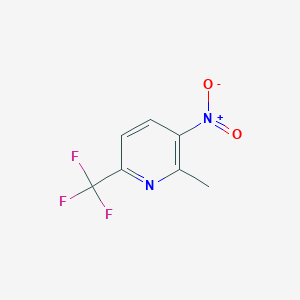

2-Methyl-3-nitro-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-methyl-3-nitro-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c1-4-5(12(13)14)2-3-6(11-4)7(8,9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZCBCSMUPWTMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine

Prepared by: Gemini, Senior Application Scientist

Disclaimer: Experimental physicochemical data for this compound is not extensively available in public chemical literature and databases. This guide has been constructed by synthesizing data from closely related structural analogs, computational predictions, and established analytical principles. The primary focus is to provide a robust framework for the experimental determination of its properties, grounded in authoritative methodologies. All provided data points for structural analogs are clearly identified.

Introduction and Compound Overview

This compound is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. As a structural motif, the trifluoromethylpyridine core is integral to numerous agrochemicals and pharmaceuticals, valued for its metabolic stability and ability to modulate electronic properties. The presence of a methyl group at the 2-position, a strong electron-withdrawing nitro group at the 3-position, and a trifluoromethyl group at the 6-position creates a unique electronic and steric environment. This substitution pattern profoundly influences the compound's reactivity, basicity, and intermolecular interactions, making a thorough understanding of its physicochemical properties essential for its application in drug design and process development.

This guide provides a comprehensive profile of the compound, detailing its core properties and outlining the rigorous experimental protocols required for their validation.

Compound Identifiers:

| Identifier | Value | Source |

| IUPAC Name | This compound | Generated |

| Molecular Formula | C₇H₅F₃N₂O₂ | Calculated |

| Molecular Weight | 206.12 g/mol | Calculated |

| Canonical SMILES | CC1=C(C=C(N=C1)C(F)(F)F)[O-] | Generated |

| CAS Number | Not Assigned / Not Found | N/A |

Chemical Structure:

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The following table summarizes key physicochemical properties. Data is primarily derived from the closely related positional isomer, 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine (CAS: 1211537-69-7) , as a proxy.[1] These values are expected to be similar but not identical to the title compound.

| Property | Value (for Isomer) / Expected Value | Comments and Rationale |

| Appearance | Yellowish solid / powder | Expected based on related nitroaromatic compounds. |

| Melting Point | No experimental data found. | Likely a solid at room temperature with a defined melting point, similar to related crystalline pyridines.[2][3][4] |

| Boiling Point | No experimental data found. | Expected to be >200 °C, but likely to decompose before boiling at atmospheric pressure. |

| Topological Polar Surface Area (TPSA) | 56.03 Ų (Isomer) | Calculated for 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine.[1] The TPSA is dominated by the nitro group and pyridine nitrogen, indicating moderate cell permeability potential. |

| LogP (Octanol/Water Partition Coeff.) | 2.32 (Isomer) | This computed value for the isomer suggests moderate lipophilicity.[1] The actual value will be influenced by intramolecular interactions. |

| pKa (of Pyridine Nitrogen) | No experimental data found. | Expected to be very low (<1). The strong electron-withdrawing effects of both the 3-nitro and 6-trifluoromethyl groups will significantly reduce the basicity of the pyridine nitrogen, making it a very weak base. |

| Solubility | No experimental data found. | Expected to have low aqueous solubility and higher solubility in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. |

Predicted Spectroscopic Profile

Structural elucidation relies on a combination of spectroscopic techniques. Based on the compound's structure, the following spectral characteristics are anticipated:

-

¹H NMR:

-

Aromatic Protons: Two signals are expected in the aromatic region (~8.0-9.0 ppm). Each will appear as a doublet due to coupling with the other. The proton at C4 will likely be further downfield than the proton at C5 due to the influence of the adjacent electron-withdrawing groups.

-

Methyl Protons: A sharp singlet is expected for the C2-methyl group, likely in the range of 2.5-2.8 ppm.

-

-

¹⁹F NMR:

-

¹³C NMR:

-

Seven distinct carbon signals are expected. The carbon of the -CF₃ group will appear as a quartet due to C-F coupling. The carbons directly attached to the nitro and trifluoromethyl groups (C3 and C6) will show attenuated signals and shifts influenced by these substituents.

-

-

Infrared (IR) Spectroscopy:

-

N-O Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

-

C-F Stretch (Trifluoromethyl Group): Strong, broad absorption bands are expected in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C and C=N Stretch: Multiple bands in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) should be readily observable at m/z 206.03. Common fragmentation patterns would include the loss of NO₂, O, and potentially the entire nitro group.

-

Experimental Methodologies for Property Determination

To generate reliable data for this compound, a systematic application of standardized analytical protocols is required. The following section details the workflows for determining three critical physicochemical parameters.

Caption: Workflow for comprehensive physicochemical characterization.

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Expertise & Causality: Differential Scanning Calorimetry (DSC) is the gold-standard method for determining the melting point and thermal behavior of pure crystalline solids.[7][8] Unlike traditional melting point apparatus, DSC measures the heat flow required to raise a sample's temperature, providing a quantitative thermodynamic profile. The onset of the melting endotherm gives a highly accurate and reproducible melting point, while the peak area can be used to determine the enthalpy of fusion.[9] This method is self-validating as the sharpness of the melting peak is a direct indicator of sample purity.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium standards (Tm = 156.60 °C, ΔHfus = 28.71 J/g).[9][10]

-

Sample Preparation: Accurately weigh 2-3 mg of the compound into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact. Prepare an identical empty pan to serve as the reference.

-

Thermal Program:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 250 °C) at a constant rate of 10 °C/min.

-

Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

-

-

Data Analysis:

-

Plot the heat flow (W/g) as a function of temperature (°C).

-

The melting event will appear as a sharp endothermic peak.

-

Determine the onset temperature of the peak, which is defined as the melting point (Tm).

-

Integrate the peak area to calculate the enthalpy of fusion (ΔHfus) .

-

Protocol 2: Thermodynamic Solubility Determination by Shake-Flask HPLC

Expertise & Causality: The shake-flask method is the most reliable technique for determining thermodynamic equilibrium solubility.[11] It involves creating a saturated solution by agitating an excess of the solid compound in a solvent for an extended period, ensuring equilibrium is reached.[12] Subsequent quantification by High-Performance Liquid Chromatography (HPLC) provides high specificity and accuracy, as it can separate the analyte from any potential impurities or degradants, a key advantage over spectrophotometric methods.[11]

Methodology:

-

System Preparation:

-

Develop and validate a reverse-phase HPLC method (e.g., C18 column) for the quantification of the compound. The mobile phase should be optimized to achieve good peak shape and a retention time of 3-10 minutes. Use a UV detector set to a wavelength of maximum absorbance for the compound.

-

Prepare a series of calibration standards of known concentrations in the mobile phase and generate a calibration curve (Peak Area vs. Concentration).

-

-

Equilibration:

-

Add an excess amount of the solid compound (e.g., ~10 mg) to a series of glass vials, each containing a known volume (e.g., 5 mL) of the desired solvent (e.g., deionized water, phosphate-buffered saline pH 7.4). The presence of undissolved solid at the end of the experiment is critical.

-

Place the vials in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the vials for at least 24-48 hours to ensure equilibrium is reached. Preliminary time-point studies can confirm when the concentration in solution becomes constant.[12]

-

-

Sample Processing and Analysis:

-

After equilibration, allow the vials to stand undisturbed for 1-2 hours for the excess solid to settle.

-

Carefully withdraw an aliquot from the supernatant.

-

Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for low compound binding) to remove all undissolved particles.

-

Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample onto the HPLC system and record the peak area.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the final solubility of the compound in the solvent (e.g., in µg/mL or mM).

-

Protocol 3: pKa Determination by Potentiometric Titration

Expertise & Causality: Potentiometric titration is a highly precise and accurate method for determining the pKa of ionizable compounds.[13] The method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.[14][15] The pKa corresponds to the pH at which the compound is 50% ionized, identified from the titration curve. Given the expected very low basicity of the title compound, a titration in a mixed aqueous-organic solvent may be necessary to improve solubility and measure the pKa of the protonated species.

Methodology:

-

Instrument Setup:

-

Calibrate a pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

-

Use an automated titrator for precise, incremental delivery of the titrant.

-

-

Sample Preparation:

-

Accurately weigh the compound and dissolve it in a suitable solvent system to a known concentration (e.g., 1 mM). Due to expected low aqueous solubility, a co-solvent system like 20% acetonitrile in water may be required.[16]

-

Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[15]

-

Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of weak bases.

-

-

Titration Procedure (for a weak base):

-

Place a known volume of the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and the titrator's dispensing tube into the solution, which should be gently stirred.

-

Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).

-

Record the pH after each incremental addition of the titrant, allowing the reading to stabilize before the next addition. Continue well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point.

-

The pKa is the pH value at the half-equivalence point (i.e., when half the volume of titrant needed to reach the equivalence point has been added).

-

Chemical Reactivity and Stability

The electronic nature of this compound is dictated by the interplay of its substituents:

-

Electron-Deficient Ring: The pyridine nitrogen, the 3-nitro group, and the 6-trifluoromethyl group are all strongly electron-withdrawing. This makes the pyridine ring highly electron-deficient ("π-deficient").

-

Reactivity towards Nucleophiles: This electron deficiency activates the ring towards nucleophilic aromatic substitution (SₙAr) . Positions ortho and para to the strong withdrawing groups are particularly activated. A suitable nucleophile could potentially displace a leaving group if one were present on the ring.

-

Basicity: As previously noted, the pyridine nitrogen is extremely weakly basic due to the powerful inductive and resonance withdrawal effects of the substituents. It will require a very strong acid to be protonated.

-

Stability: The compound is expected to be relatively stable under normal storage conditions (cool, dark, inert atmosphere). It may be susceptible to degradation under strongly basic conditions or in the presence of strong reducing agents (which could reduce the nitro group).

Safety and Handling

Based on GHS data for the structural isomer 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine, the following hazards should be assumed[1]:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Conclusion

This compound is a highly functionalized heterocyclic compound with physicochemical properties dominated by the strong electron-withdrawing nature of its substituents. While direct experimental data is sparse, a clear profile can be predicted based on established chemical principles and data from close structural analogs. This guide provides the authoritative experimental framework necessary for researchers to rigorously determine its melting point, solubility, pKa, and spectroscopic signature. The successful characterization of these core properties is a critical first step toward unlocking its potential in drug discovery and materials science applications.

References

-

PubChem. 2-Methyl-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

-

Wikipedia. Phenol. [Link]

-

ResearchGate. DSC Studies on Organic Melting Temperature Standards. [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

- Google Patents. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine.

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

National Center for Biotechnology Information. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. [Link]

-

TA Instruments. Differential Scanning Calorimetry (DSC) Theory and Applications. [Link]

-

Poltava State Medical University. GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

The Royal Society of Chemistry. Supporting Information for - Trifluoromethylation of Aryl and Heteroaryl Halides with TMSCF3: A General and Practical Copper-Catalyzed Protocol. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Wikipedia. Differential scanning calorimetry. [Link]

-

ResearchGate. Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. [Link]

-

National Center for Biotechnology Information. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. [Link]

-

Chemistry LibreTexts. LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. [Link]

-

SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

ResearchGate. Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. [Link]

-

ACS Publications. 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing. [Link]

-

TA Instruments. Differential Scanning Calorimetry (DSC). [Link]

-

Springer. Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. [Link]

-

The Royal Society of Chemistry. Chapter 1: Physicochemical Properties. [Link]

-

ResearchGate. pKa Values from Potentiometric Titrations in 20% AN Medium (Unless Otherwise Stated). [Link]

-

The Royal Society of Chemistry. Supporting Information for - Copper-Catalyzed Trifluoromethylation of (Hetero)arylboronic Acids and Esters. [Link]

- Google Patents. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.

-

The American Journal of Medical Sciences and Pharmaceutical Research. TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS. [Link]

-

PubChem. 2-Fluoro-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Chloro-6-methyl-3-nitropyridine | 56057-19-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE | 34486-06-1 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tainstruments.com [tainstruments.com]

- 10. tainstruments.com [tainstruments.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. scielo.br [scielo.br]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. researchgate.net [researchgate.net]

Structure elucidation of 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine

An In-Depth Technical Guide to the Structure Elucidation of 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound, a substituted pyridine derivative of interest in pharmaceutical and agrochemical research.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of methods to detail the underlying scientific rationale for the strategic application of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques. We will explore not just the what but the why of the analytical workflow, ensuring a self-validating system of protocols and data interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for characterizing complex heterocyclic compounds.

Introduction: The Analytical Challenge

The structural confirmation of a highly substituted, electronically complex molecule like this compound requires an orthogonal analytical approach. The presence of a methyl group, a strongly electron-withdrawing nitro group, and an equally powerful trifluoromethyl group on the pyridine ring creates a unique electronic environment. This substitution pattern dictates the molecule's chemical properties and, consequently, its spectroscopic signature. A successful elucidation hinges on the synergistic interpretation of data from multiple independent techniques to build an unassailable structural argument.

This guide presents a logical workflow designed to systematically deconstruct the molecule's structure, starting with the determination of its mass and elemental formula, proceeding to the identification of key functional groups, and culminating in the precise mapping of its atomic connectivity.

The Elucidation Workflow: A Strategic Overview

The process begins with mass spectrometry to determine the molecular weight and formula. Infrared spectroscopy then provides confirmation of essential functional groups. Finally, a suite of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments are deployed to assemble the final, unambiguous structure.

Caption: Strategic workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

The first step is to determine the compound's exact mass and elemental formula. High-resolution mass spectrometry (HRMS) is indispensable for this task. Electron Impact (EI) ionization is a suitable method for this relatively stable heterocyclic compound.

Predicted Mass Data

The expected molecular ion peak and key fragments are crucial for confirming the gross structure. The fragmentation pattern arises from the energetic instability of the molecular ion, which breaks into smaller, characteristic pieces.[2] For this molecule, cleavage of the nitro and trifluoromethyl groups is anticipated. The loss of a neutral NO radical (30 Da) is a common fragmentation pathway for nitroaromatic compounds.[3][4]

| m/z (Predicted) | Ion/Fragment | Formula | Notes |

| 206.02 | [M]⁺ | [C₇H₄F₃N₂O₂]⁺ | Molecular Ion |

| 190.02 | [M - O]⁺ | [C₇H₄F₃N₂O]⁺ | Loss of oxygen |

| 176.03 | [M - NO]⁺ | [C₇H₄F₃N₂]⁺ | Loss of nitric oxide radical[3] |

| 160.03 | [M - NO₂]⁺ | [C₇H₄F₃N]⁺ | Loss of nitro radical |

| 137.04 | [M - CF₃]⁺ | [C₇H₄N₂O₂]⁺ | Loss of trifluoromethyl radical |

Proposed Fragmentation Pathway

Caption: Key EI-MS fragmentation events.

Experimental Protocol: GC-HRMS (EI)

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Utilize a gas chromatograph coupled to a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer) with an electron impact ionization source.

-

GC Conditions:

-

Column: A standard non-polar column (e.g., 30 m, 5% phenylmethylpolysiloxane).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 15°C/min, and hold for 5 min.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Acquisition Mode: High resolution (>10,000).

-

-

Data Analysis: Determine the exact mass of the molecular ion peak and compare it to the calculated mass for C₇H₄F₃N₂O₂. Analyze the fragmentation pattern to identify losses corresponding to the NO, NO₂, and CF₃ groups.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in the molecule.[5] The covalent bonds within the molecule vibrate at specific frequencies, and absorbing infrared radiation at these frequencies provides a unique fingerprint.[6]

Predicted IR Absorptions

The spectrum is expected to be dominated by strong absorptions from the nitro and trifluoromethyl groups. For aromatic nitro compounds, two distinct N-O stretching bands are characteristic.[7][8]

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group | Intensity |

| 3100-3000 | C-H Stretch | Aromatic | Medium |

| 2980-2850 | C-H Stretch | Methyl (CH₃) | Medium |

| 1600-1580 | C=C / C=N Stretch | Pyridine Ring | Medium-Strong |

| 1550-1475 | N-O Asymmetric Stretch | Aromatic Nitro (NO₂)[7] | Strong |

| 1360-1290 | N-O Symmetric Stretch | Aromatic Nitro (NO₂)[7] | Strong |

| 1350-1150 | C-F Stretch | Trifluoromethyl (CF₃) | Very Strong |

Experimental Protocol: FT-IR (ATR)

-

Sample Preparation: Place a small, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A standard Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Average 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis: Collect a background spectrum of the clean ATR crystal first. After collecting the sample spectrum, the instrument software will automatically generate the absorbance spectrum. Identify the key bands corresponding to the functional groups listed in the table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the ultimate structural proof by mapping the carbon-hydrogen framework and establishing connectivity. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[9]

Predicted ¹H NMR Data

The proton NMR will be relatively simple, showing two signals in the aromatic region and one in the aliphatic region. The electron-withdrawing nitro and trifluoromethyl groups will significantly deshield the adjacent aromatic protons, shifting them downfield.

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 | Doublet (d) | 1H | H-4 | Adjacent to the electron-withdrawing NO₂ group. Coupled to H-5. |

| ~7.8 | Doublet (d) | 1H | H-5 | Adjacent to the electron-withdrawing CF₃ group. Coupled to H-4. |

| ~2.7 | Singlet (s) | 3H | CH₃ | Standard methyl group attached to an aromatic ring. |

Predicted ¹³C NMR Data

The carbon spectrum will show all 7 unique carbon atoms. The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms. The carbons directly attached to the electron-withdrawing groups (C-3 and C-6) will be significantly deshielded. The chemical shifts can be predicted based on similar substituted pyridines.[10][11]

| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |

| ~155 | C-2 | Attached to methyl and adjacent to nitro group. |

| ~150 | C-6 | Attached to CF₃ group, significantly deshielded. |

| ~148 | C-4 | Aromatic CH, deshielded by adjacent nitro group. |

| ~140 | C-3 | Attached to nitro group, quaternary, deshielded. |

| ~122 (q) | CF₃ | Quartet due to ¹JCF coupling.[11] |

| ~118 | C-5 | Aromatic CH, influenced by CF₃ group. |

| ~20 | CH₃ | Typical aliphatic methyl carbon. |

Predicted ¹⁹F NMR Data

The fluorine NMR will show a single peak, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift is typically reported relative to an external standard like CFCl₃.[12] A predicted shift would be in the range of -60 to -65 ppm.

2D NMR: Confirming Connectivity

While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they fit together.

-

COSY (Correlation Spectroscopy): Will show a correlation between the H-4 and H-5 protons, confirming their adjacent relationship on the pyridine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal with the carbon to which it is directly attached (H-4 to C-4, H-5 to C-5, and CH₃ protons to the CH₃ carbon).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the full structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Chemical Reactivity of the Methyl Group in 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the methyl group in 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to its unique electronic properties imparted by the presence of two potent electron-withdrawing groups: a nitro group at the 3-position and a trifluoromethyl group at the 6-position. These substituents dramatically influence the reactivity of the 2-methyl group, rendering it a versatile handle for a variety of chemical transformations. This guide will delve into the underlying principles governing this enhanced reactivity and provide detailed experimental protocols for key reactions, including condensation, oxidation, and halogenation.

Introduction: The Activated Methyl Group as a Synthetic Linchpin

The pyridine scaffold is a cornerstone in the development of pharmaceuticals and agrochemicals.[1] The strategic functionalization of the pyridine ring is paramount to modulating the physicochemical and biological properties of the resulting molecules. In this compound, the methyl group at the 2-position is not a mere spectator. Its reactivity is profoundly amplified by the synergistic electron-withdrawing effects of the adjacent nitro group and the trifluoromethyl group at the para-position relative to the nitrogen atom.

This heightened reactivity transforms the otherwise relatively inert methyl group into a highly valuable synthetic linchpin. The strong inductive and resonance effects of the nitro and trifluoromethyl groups significantly increase the acidity of the methyl protons. This acidification is the cornerstone of the diverse chemical transformations that can be selectively performed at this position, opening avenues for the synthesis of a wide array of complex derivatives.[2] This guide will explore the key facets of this reactivity, providing both theoretical understanding and practical, field-proven methodologies.

The Electronic Landscape: Understanding the Source of Enhanced Reactivity

The exceptional reactivity of the methyl group in the title compound stems from the pronounced electron deficiency of the pyridine ring. Both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups are powerful electron-withdrawing substituents. Their combined influence creates a strong pull of electron density away from the methyl group, leading to a significant polarization of the C-H bonds.

The nitro group at the 3-position exerts a strong -M (mesomeric) and -I (inductive) effect. The trifluoromethyl group at the 6-position, while primarily a -I effector, also contributes to the overall electron deficiency of the ring. This cumulative electron withdrawal stabilizes the conjugate base formed upon deprotonation of the methyl group, thereby lowering the pKa of the methyl protons and increasing their acidity.[2]

Key Reaction Classes and Methodologies

The enhanced acidity of the methyl protons in this compound makes it amenable to a range of chemical transformations. This section will detail the most pertinent reaction classes, providing mechanistic insights and step-by-step experimental protocols.

Condensation Reactions: Building Molecular Complexity

The acidic nature of the methyl protons allows for their facile removal by a base, generating a nucleophilic carbanion. This carbanion can then readily participate in condensation reactions with various electrophiles, most notably aldehydes, to form new carbon-carbon bonds. This reaction, often a variant of the Knoevenagel or Claisen-Schmidt condensation, is a powerful tool for extending the carbon framework of the molecule.[2]

Mechanistic Rationale:

The reaction proceeds through a base-catalyzed mechanism. The base abstracts a proton from the methyl group to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is subsequently protonated, and a final dehydration step yields the styrylpyridine derivative.

Experimental Protocol: Synthesis of (E)-2-(4-methoxystyryl)-3-nitro-6-(trifluoromethyl)pyridine

-

Materials:

-

This compound (1.0 eq)

-

4-Methoxybenzaldehyde (1.2 eq)

-

Piperidine (0.2 eq)

-

Toluene (10 mL per mmol of substrate)

-

-

Procedure:

-

To a solution of this compound in toluene, add 4-methoxybenzaldehyde and piperidine.

-

Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired (E)-2-(4-methoxystyryl)-3-nitro-6-(trifluoromethyl)pyridine.

-

Data Presentation:

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) |

| This compound | 4-Methoxybenzaldehyde | Piperidine | Toluene | (E)-2-(4-methoxystyryl)-3-nitro-6-(trifluoromethyl)pyridine | >85 |

| This compound | Benzaldehyde | Piperidine | Toluene | (E)-2-styryl-3-nitro-6-(trifluoromethyl)pyridine | >90 |

| This compound | 4-Nitrobenzaldehyde | Piperidine | Toluene | (E)-2-(4-nitrostyryl)-3-nitro-6-(trifluoromethyl)pyridine | >80 |

Oxidation Reactions: Accessing Higher Oxidation States

The activated methyl group can be oxidized to afford the corresponding carboxylic acid, a valuable functional group for further derivatization, such as amide bond formation. The electron-deficient nature of the pyridine ring can make this transformation challenging, often requiring strong oxidizing agents.

Mechanistic Considerations:

The oxidation of methyl groups on aromatic rings can proceed through various mechanisms depending on the oxidant used. With strong oxidants like potassium permanganate (KMnO₄) or chromic acid, the reaction likely involves a radical mechanism initiated by hydrogen abstraction from the methyl group.

Proposed Experimental Protocol: Synthesis of 3-Nitro-6-(trifluoromethyl)picolinic acid

-

Materials:

-

This compound (1.0 eq)

-

Potassium permanganate (KMnO₄) (3.0 eq)

-

Water

-

Sulfuric acid (concentrated)

-

-

Procedure:

-

Suspend this compound in water.

-

Heat the suspension to reflux.

-

Slowly add potassium permanganate in portions to the refluxing mixture.

-

Continue refluxing until the purple color of the permanganate disappears.

-

Cool the reaction mixture and filter off the manganese dioxide precipitate.

-

Acidify the filtrate with concentrated sulfuric acid to a pH of approximately 3-4.

-

The product, 3-Nitro-6-(trifluoromethyl)picolinic acid, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Halogenation Reactions: Introducing Versatile Functional Groups

The introduction of a halogen atom onto the methyl group provides a reactive handle for a variety of nucleophilic substitution reactions, enabling the synthesis of a diverse range of derivatives.

Mechanistic Insights:

The halogenation of activated methyl groups typically proceeds via a radical mechanism, especially when using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. The electron-withdrawing groups on the pyridine ring facilitate the formation of a stabilized benzylic radical intermediate.

Proposed Experimental Protocol: Synthesis of 2-(Bromomethyl)-3-nitro-6-(trifluoromethyl)pyridine

-

Materials:

-

This compound (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Benzoyl peroxide (catalytic amount)

-

Carbon tetrachloride (CCl₄)

-

-

Procedure:

-

Dissolve this compound in carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with a saturated solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-(bromomethyl)-3-nitro-6-(trifluoromethyl)pyridine.

-

Visualization of Reaction Pathways

To provide a clearer understanding of the transformations discussed, the following diagrams illustrate the key reaction mechanisms and workflows.

Caption: Mechanism of the base-catalyzed condensation reaction.

Caption: Experimental workflow for the oxidation of the methyl group.

Caption: Radical mechanism for the side-chain halogenation.

Conclusion and Future Outlook

The methyl group in this compound is a highly activated and versatile functional handle. The synergistic electron-withdrawing properties of the nitro and trifluoromethyl groups render the methyl protons sufficiently acidic to participate in a range of synthetically useful transformations, including condensation, oxidation, and halogenation. The protocols outlined in this guide provide a robust starting point for researchers seeking to exploit this reactivity for the synthesis of novel and complex pyridine derivatives.

Future research in this area could focus on expanding the scope of electrophiles used in condensation reactions, developing milder and more selective oxidation and halogenation methods, and exploring the utility of the resulting functionalized products in various applications, including drug discovery and materials science. The principles and methodologies discussed herein are anticipated to be broadly applicable to other electron-deficient heterocyclic systems, thereby contributing to the advancement of modern synthetic organic chemistry.

References

-

Nikol'skiy, V., Starosotnikov, A., & Bastrakov, M. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [Link]

-

He, J., Sun, Z., Deng, Y., Liu, Y., Zheng, P., & Cao, S. (2023). Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine. Molecules, 28(8), 3530. [Link]

-

Hao, F., & Nishiwaki, N. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(3), 673. [Link]

-

Mąkosza, M., & Loska, R. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 215–219. [Link]

-

Bastrakov, M. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5694. [Link]

Sources

A Comprehensive Technical Guide to the Stability and Storage of 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine

For professionals in research, discovery, and drug development, the integrity of chemical reagents is paramount. This guide provides an in-depth analysis of the stability and optimal storage conditions for 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine, a key building block in modern medicinal and agrochemical synthesis. Understanding the nuances of its chemical behavior is critical for ensuring experimental reproducibility, maximizing shelf-life, and safeguarding personnel.

Introduction: The Chemical Significance of this compound

This compound belongs to the trifluoromethylpyridine (TFMP) class of compounds. These derivatives are of significant interest due to the unique physicochemical properties conferred by the trifluoromethyl group, such as increased metabolic stability, lipophilicity, and binding affinity, which are highly desirable in the design of bioactive molecules.[1][2] The presence of the nitro group and methyl group further functionalizes the pyridine ring, offering versatile handles for subsequent chemical transformations. Its applications span the development of novel pharmaceuticals and advanced agrochemicals, making the consistent performance of this reagent a critical concern.[3][4]

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for predicting its stability.

| Property | Value | Source |

| Molecular Formula | C₇H₅F₃N₂O₂ | Inferred from structure |

| Molecular Weight | 222.12 g/mol | Inferred from structure |

| Appearance | Likely a solid (powder or crystalline) | Based on related compounds[5] |

Note: Specific experimental data for this compound is not publicly available. Properties are inferred based on its chemical structure and data from analogous compounds.

Core Principles of Stability and Degradation

The stability of this compound is influenced by several key factors inherent to its structure. The pyridine ring itself is relatively stable, but the substituents dictate its reactivity and potential degradation pathways.

Inherent Structural Stability

The trifluoromethyl group is a strong electron-withdrawing group, which can influence the electron density of the pyridine ring and affect its susceptibility to certain reactions. This group itself is generally very stable. The methyl group is an electron-donating group. The interplay of these electronic effects, along with the nitro group, defines the molecule's overall reactivity.

Potential Degradation Pathways

-

Nitro Group Reduction: A common degradation pathway for nitroaromatic compounds involves the reduction of the nitro group.[6][7] This can occur under various conditions, including the presence of reducing agents or certain metals, and can proceed through nitroso and hydroxylamino intermediates to form the corresponding amine.[7] This transformation would significantly alter the chemical properties and reactivity of the molecule.

-

Photodegradation: Aromatic nitro compounds can be susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to complex reactions and the formation of various byproducts.

-

Hydrolysis: While the pyridine ring is generally stable to hydrolysis, extreme pH conditions could potentially lead to ring-opening or other degradative reactions over extended periods.

Below is a conceptual diagram illustrating a potential primary degradation pathway.

Caption: Potential reductive degradation pathway of the nitro group.

Recommended Storage and Handling Protocols

Based on safety data sheets for structurally similar compounds and general chemical principles, the following storage and handling procedures are recommended to ensure the long-term stability of this compound.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[8][9] Refrigeration (2-8 °C) is advisable for long-term storage. | Lower temperatures slow down the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[5] | Minimizes contact with atmospheric moisture and oxygen, which can participate in degradation reactions. |

| Light | Protect from light. Store in an amber vial or in a dark location. | Prevents potential photodegradation. |

| Container | Keep container tightly closed.[10][11] | Prevents contamination and exposure to atmospheric components. |

Incompatible Materials

To prevent hazardous reactions and degradation, avoid contact with:

-

Strong oxidizing agents: These can react exothermically with the organic components of the molecule.[10]

-

Strong reducing agents: These can lead to the reduction of the nitro group, altering the compound's identity.

-

Strong acids and bases: While generally stable, prolonged contact with highly corrosive materials should be avoided to prevent potential hydrolysis or other reactions.

Experimental Protocol: A Self-Validating System for Stability Assessment

To empirically determine the stability of this compound under specific laboratory conditions, a controlled stability study can be implemented.

Objective

To assess the purity of this compound over time under various storage conditions.

Materials

-

This compound (high purity)

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Vials (clear and amber)

-

Inert gas (argon or nitrogen)

-

Temperature-controlled storage units (e.g., refrigerator, oven)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow

Caption: Workflow for a comprehensive stability assessment study.

Step-by-Step Methodology

-

Initial Analysis (T=0):

-

Prepare a standard solution of this compound.

-

Develop a suitable HPLC method to achieve a sharp, well-resolved peak for the parent compound.

-

Analyze the initial purity of the compound. This will serve as the baseline.

-

-

Sample Preparation and Storage:

-

Aliquot equal amounts of the compound into several clear and amber vials.

-

For vials designated for inert atmosphere storage, flush with argon or nitrogen before sealing.

-

Place the vials in the different storage conditions:

-

Ambient temperature, exposed to light.

-

Ambient temperature, protected from light.

-

Refrigerated (2-8 °C), protected from light.

-

Elevated temperature (e.g., 40 °C), protected from light (to simulate accelerated degradation).

-

-

-

Time-Point Analysis:

-

At regular intervals (e.g., 1, 3, 6, and 12 months), remove one vial from each storage condition.

-

Prepare a solution of the same concentration as the T=0 sample.

-

Analyze the sample by HPLC using the established method.

-

-

Data Analysis:

-

Compare the peak area of the parent compound to the T=0 sample to determine the percentage of purity remaining.

-

Observe the appearance of any new peaks in the chromatogram, which would indicate the formation of degradation products.

-

Plot the percentage purity versus time for each storage condition to visualize the degradation kinetics.

-

Conclusion

While this compound is expected to be a stable compound under proper storage conditions, its long-term integrity is not guaranteed. Adherence to the storage protocols outlined in this guide—specifically, storage in a cool, dark, and dry environment, preferably under an inert atmosphere—is the most effective strategy for preserving its purity and ensuring the reliability of experimental outcomes. For critical applications, implementing a systematic stability testing program is a worthwhile investment to validate shelf-life and maintain the highest standards of scientific rigor.

References

- Hu, Y., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Fluorine Chemistry, 239, 109637.

- Kaiser, J. P., et al. (2018). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 84(14), e00623-18.

-

PubChem. (n.d.). 2-Methyl-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Zhang, W., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4845-4855.

- Wang, J., et al. (2021). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.

-

Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of Trifluoromethylpyridine Derivatives in Agrochemicals and Pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria... Retrieved from [Link]

-

Acros PharmaTech Limited. (2018). Safety Data Sheet: 2-hydroxy-6-(trifluoromethyl)pyridine. Retrieved from [Link]

- Google Patents. (n.d.). US4650875A - Preparation of (trifluoromethyl)pyridines.

- Rowland, P., et al. (2013). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Current Drug Metabolism, 14(1), 110-120.

- Zhang, W., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4845-4855.

-

Yancheng Advanced Chemicals Co., Ltd. (n.d.). 2-HYDROXY-3-NITRO-6-(TRIFLUOROMETHYL)PYRIDINE. Retrieved from [Link]

-

Eawag-BBD. (2009). 3-Nitrotyrosine Family Degradation Pathway. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethoxy)-3-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Chloro-6-methyl-3-nitropyridine | 56057-19-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. mdpi.com [mdpi.com]

- 7. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. acrospharma.co.kr [acrospharma.co.kr]

A Technical Guide to 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine: Synthesis, Properties, and Commercial Landscape

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides an in-depth analysis of 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine (CAS No. 1211583-95-7), a specialized heterocyclic compound with significant potential in medicinal chemistry and agrochemical research. Due to its limited commercial availability, this document emphasizes a reasoned, theoretical approach to its synthesis, grounded in established principles of organic chemistry, alongside a summary of its known properties and potential applications.

Introduction: The Significance of Trifluoromethylated Nitropyridines

The pyridine scaffold is a cornerstone in the development of pharmaceuticals and agrochemicals.[1] The strategic incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] When combined with a nitro (-NO2) group, a potent electron-withdrawing moiety, the resulting trifluoromethylated nitropyridine becomes a versatile intermediate for further chemical transformations. These compounds serve as valuable building blocks in the synthesis of more complex molecules with diverse biological activities, including potential anticancer and antibacterial agents.[3][4]

This compound is a specific isomer within this important class of compounds. Its unique substitution pattern—an activating methyl group and a deactivating trifluoromethyl group flanking the nitro substituent—presents both challenges and opportunities in its synthesis and application. This guide aims to provide researchers with the foundational knowledge to synthesize, handle, and explore the potential of this intriguing molecule.

Commercial Availability

As of early 2026, this compound is not widely available from major chemical suppliers. Its scarcity suggests that it is primarily a research chemical, likely synthesized on a custom basis. The following table summarizes the known commercial landscape.

| Supplier | CAS Number | Purity | Availability |

| Apollo Scientific | 1211583-95-7 | ≥95% | Inquire |

| Crysdot LLC | 1211583-95-7 | Inquire | Inquire |

Table 1: Commercial Availability of this compound[5]

Given the limited commercial sources, an in-house synthesis is often the most practical approach for researchers requiring this compound.

Proposed Synthesis: Regioselective Nitration of 2-Methyl-6-(trifluoromethyl)pyridine

The most logical and direct route to this compound is the electrophilic nitration of the readily available precursor, 2-Methyl-6-(trifluoromethyl)pyridine (CAS No. 1620-72-0). The key to a successful synthesis lies in controlling the regioselectivity of the nitration reaction.

Rationale for Regioselectivity

The pyridine ring is inherently electron-deficient and thus less reactive towards electrophilic aromatic substitution than benzene.[6] The positions of the existing substituents, a methyl group (-CH3) and a trifluoromethyl group (-CF3), will dictate the position of the incoming nitro group.

-

The Methyl Group (-CH3): As an electron-donating group, the methyl group is an ortho, para-director and an activator of the pyridine ring for electrophilic substitution.[7]

-

The Trifluoromethyl Group (-CF3): As a strong electron-withdrawing group, the trifluoromethyl group is a meta-director and a powerful deactivator of the ring.[7]

In 2-Methyl-6-(trifluoromethyl)pyridine, the positions relative to the methyl group are 3 (ortho) and 5 (para). The positions relative to the trifluoromethyl group are 3 and 5 (both meta). Both substituents, therefore, direct the incoming electrophile to the 3- and 5-positions. The 4-position is sterically hindered and electronically disfavored.

The nitration is expected to predominantly yield a mixture of this compound and 2-Methyl-5-nitro-6-(trifluoromethyl)pyridine. The precise ratio of these isomers will depend on the reaction conditions, but the formation of the 3-nitro isomer is strongly favored by both directing groups.

Experimental Protocol

This protocol is a proposed method based on standard nitration procedures for deactivated pyridine rings.[8] Researchers should perform small-scale trials to optimize reaction conditions.

Materials:

-

2-Methyl-6-(trifluoromethyl)pyridine (CAS No. 1620-72-0)

-

Fuming sulfuric acid (oleum, 20% SO3)

-

Concentrated nitric acid (90%)

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM) or Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add fuming sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

-

Addition of Substrate: Slowly add 2-Methyl-6-(trifluoromethyl)pyridine to the cold, stirring fuming sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to fuming sulfuric acid while cooling in an ice bath.

-

Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of the pyridine derivative, maintaining the reaction temperature between 0-10 °C. After the addition is complete, allow the reaction to stir at this temperature for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 12-16 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product may precipitate as a solid. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a mixture of isomers, will likely require purification by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the this compound from the 5-nitro isomer and any unreacted starting material.

Physicochemical Properties

| Property | Value (Predicted for Target Compound) | 2-Methyl-6-(trifluoromethyl)pyridine | 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine |

| CAS Number | 1211583-95-7 | 1620-72-0 | 727993-33-1 |

| Molecular Formula | C₇H₅F₃N₂O₂ | C₇H₆F₃N | C₇H₅F₃N₂O₃ |

| Molecular Weight | 206.12 g/mol | 161.12 g/mol [9] | 222.12 g/mol [10] |

| Appearance | Likely a yellow solid or oil | - | - |

| Boiling Point | > 200 °C (estimated) | - | - |

| Melting Point | Not available | - | - |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone) | - | - |

Table 2: Physicochemical Properties

Potential Applications in Research and Drug Development

While specific applications for this compound have not been extensively documented, its structural motifs suggest significant potential in several areas of chemical and pharmaceutical research:

-

Medicinal Chemistry: The trifluoromethyl group is a bioisostere for other groups and can enhance a drug candidate's metabolic stability and cell permeability.[2] The nitro group can be readily reduced to an amine, providing a key functional handle for further derivatization in the synthesis of novel bioactive compounds.[11] This makes the target compound an attractive starting point for the development of new therapeutics, potentially in oncology and infectious diseases.[3]

-

Agrochemicals: Trifluoromethylpyridines are a well-established class of compounds in the agrochemical industry, with applications as herbicides, insecticides, and fungicides.[4] This compound could serve as a precursor for the synthesis of novel crop protection agents.

-

Materials Science: The electron-deficient nature of the nitropyridine ring, enhanced by the trifluoromethyl group, could make this compound and its derivatives of interest in the development of new organic electronic materials.

Safety and Handling

No specific safety data sheet (SDS) is widely available for this compound. However, based on the known hazards of related compounds, the following precautions are strongly advised:

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

-

Hazards of Precursors and Reagents: The synthesis involves highly corrosive and oxidizing acids (fuming sulfuric acid and nitric acid). Handle with extreme care.

-

Hazards of Related Compounds: Nitrated aromatic compounds can be toxic and potentially explosive under certain conditions. Avoid heat, shock, and friction. 2-Amino-6-(trifluoromethyl)pyridine is classified as acutely toxic if swallowed and causes skin and eye irritation.[12] It is reasonable to assume that the target compound may have similar or greater toxicity.

Always consult the SDS for the starting materials and reagents used in the synthesis and handle the product with the assumption that it is a hazardous substance.

Conclusion

This compound is a specialized chemical intermediate with considerable potential for applications in drug discovery and agrochemical development. Its limited commercial availability necessitates a robust and reliable synthetic route. The proposed regioselective nitration of 2-Methyl-6-(trifluoromethyl)pyridine provides a logical and experimentally feasible approach for researchers to access this valuable compound. As with any novel chemical entity, careful handling and thorough characterization are paramount. This guide serves as a foundational resource to empower researchers to explore the full potential of this and similar trifluoromethylated nitropyridines.

References

- WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. (2015).

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). PMC - PubMed Central. [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Regioselectively Controlled Synthesis of N-Substituted (Trifluoromethyl)pyrimidin-2(1H)-ones. (2013). PubMed. [Link]

-

2-Methyl-6-(trifluoromethyl)pyridine. (n.d.). PubChem. [Link]

-

Regioselective Direct C–H Trifluoromethylation of Pyridine. (2019). ResearchGate. [Link]

-

Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. (2021). National Institutes of Health. [Link]

-

A review on the medicinal importance of pyridine derivatives. (2016). ResearchGate. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). ResearchGate. [Link]

-

A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. (2021). ResearchGate. [Link]

- US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof. (1999).

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]

-

Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. (2010). ResearchGate. [Link]

- US5945537A - Nitration of pyridine-2, 6-diamines. (1999).

-

Selective Trifluoromethylation of Pyridines. (2022). ChemistryViews. [Link]

-

Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). (2022). YouTube. [Link]

-

Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (2018). MDPI. [Link]

-

This compound. (n.d.). Crysdot LLC. [Link]

-

Preparation of nitropyridines by nitration of pyridines with nitric acid. (1999). Semantic Scholar. [Link]

-

Regioselectivity in Electrophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]

-

Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). (n.d.). Scribd. [Link]

-

Heteroaromatic reactivity. Part II. The kinetics of nitration of pyridine 1-oxide, 2,6-lutidine 1-oxide, and isoquinoline 2-oxide. (1967). Journal of the Chemical Society B: Physical Organic. [Link]

-

Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020). YouTube. [Link]

-

SAFETY DATA SHEET - 2-hydroxy-6-(trifluoromethyl)pyridine. (2018). Acros PharmaTech Limited. [Link]

-

diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. (2021). Preprints.org. [Link]

- EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine. (2003).

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1211583-95-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. nanobioletters.com [nanobioletters.com]

- 9. 2-Methyl-6-(trifluoromethyl)pyridine | C7H6F3N | CID 14761452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemscene.com [chemscene.com]

- 11. mdpi.com [mdpi.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of Trifluoromethylpyridines: Core Intermediates and Strategic Pathways

Introduction: The Indispensable Role of the Trifluoromethylpyridine Moiety

The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern medicinal and agricultural chemistry.[1] The strategic incorporation of a trifluoromethyl (-CF₃) group onto a pyridine ring profoundly alters the molecule's physicochemical properties, often leading to enhanced biological activity, improved metabolic stability, and better bioavailability.[1] This guide provides an in-depth exploration of the key intermediates and synthetic strategies employed in the production of these high-value compounds, offering a blend of theoretical understanding and practical, field-proven insights for researchers, scientists, and drug development professionals.

Core Synthetic Strategies and Key Intermediates

The synthesis of trifluoromethylpyridines can be broadly categorized into three primary strategies, each with its own set of key intermediates and experimental nuances. The choice of strategy is often dictated by the desired substitution pattern on the pyridine ring, scalability, and economic viability.

Halogen Exchange: The Workhorse of Industrial Synthesis

The most established and industrially significant route to many trifluoromethylpyridines is the halogen exchange reaction, often referred to as the Swarts reaction.[2][3] This method involves the substitution of chlorine atoms in a trichloromethyl group with fluorine. The process typically starts with a readily available picoline isomer and proceeds through a series of chlorination steps to form a (trichloromethyl)pyridine intermediate, which is then fluorinated.

-

2-Chloro-5-(trichloromethyl)pyridine: A crucial intermediate derived from the chlorination of 3-picoline.[4][5]

-

2,3-Dichloro-5-(trichloromethyl)pyridine (DCTC): Formed by the further chlorination of 2-chloro-5-(trichloromethyl)pyridine.[5]

-

2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF): The final product of the fluorination of DCTC and a key building block for numerous agrochemicals.[6]

The transformation of 3-picoline to DCTF is a multi-step process that exemplifies the industrial application of halogen exchange.

Caption: Synthetic pathway from 3-picoline to DCTF.

Step 1: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine

The synthesis of 2-chloro-5-(trichloromethyl)pyridine can be achieved through the gas-phase chlorination of β-picoline.[5]

-

Reaction: β-picoline is reacted with chlorine gas in the vapor phase at a temperature of 300°C to 500°C.[4]

-

Diluent: An inert diluent such as nitrogen or a halogenated methane is used.[4]

-

Yield: This process can achieve a high yield of 30% to 60% based on the starting β-picoline.[5]

Step 2: Synthesis of 2,3-Dichloro-5-(trichloromethyl)pyridine (DCTC)

DCTC is prepared by the ring chlorination of 2-chloro-5-(trichloromethyl)pyridine.

-

Catalyst: Antimony trichloride is an effective catalyst for this on-ring chlorination.[5]

-

Procedure: 2-chloro-5-(trichloromethyl)pyridine is transferred to a chlorination vessel, and antimony trichloride is added. Chlorine gas is then introduced to carry out the ring chlorination.[7]

Step 3: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF)

The final step is the fluorination of DCTC.

-

Fluorinating Agent: Anhydrous hydrogen fluoride (HF) is the most common fluorinating agent for this transformation.[6]

-

Catalyst: The reaction is catalyzed by antimony pentachloride or other Lewis acids.[8]

-

Conditions: The reaction is typically carried out at elevated temperatures (100-250°C) and pressures (5-40 bar).[6]

-

Protocol: 2,3-dichloro-5-(trichloromethyl)pyridine is heated to dissolve, and then anhydrous hydrogen fluoride gas is introduced in the presence of the catalyst. The reaction proceeds for several hours under pressure to yield DCTF.[8] For instance, heating 548g of DCTC to 70°C, then adding 50g of antimony pentachloride and 270g of HF gas at 150°C and 6.5 MPa for 30 hours can produce 380g of DCTF.[8]

| Intermediate | Starting Material | Key Reagents | Catalyst | Typical Yield | Reference |

| 2-Chloro-5-(trichloromethyl)pyridine | 3-Picoline | Cl₂ | - | 30-60% | [5] |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | 2-Chloro-5-(trichloromethyl)pyridine | Cl₂ | SbCl₃ | High | [7] |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 2,3-Dichloro-5-(trichloromethyl)pyridine | HF | SbCl₅ | ~65-98% | [6][8] |

Pyridine Ring Construction from Trifluoromethylated Building Blocks

An alternative and highly versatile approach is to construct the pyridine ring from acyclic precursors that already contain the trifluoromethyl group. This strategy allows for the synthesis of a wide variety of substituted trifluoromethylpyridines that may be difficult to access through the halogen exchange route.

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate: A key building block used in cyclocondensation reactions.[1]

-

(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one: Another versatile precursor for constructing trifluoromethylated heterocycles.

-

1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide: A key reagent in the Kröhnke pyridine synthesis.

a) Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction that can be adapted to produce trifluoromethylated dihydropyridines, which are then oxidized to the corresponding pyridines.[9] The reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester (such as ethyl 4,4,4-trifluoro-3-oxobutanoate), and a nitrogen source like ammonia or ammonium acetate.[9]

Caption: Hantzsch synthesis for trifluoromethylpyridines.

b) Guareschi-Thorpe Pyridine Synthesis

This method involves the condensation of a β-dicarbonyl compound with a cyanoacetamide or alkyl cyanoacetate in the presence of a base.[10] By using a trifluoromethylated β-dicarbonyl compound and a suitable cyano-containing partner, trifluoromethylated hydroxypyridines can be synthesized.[11][12]

c) Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a powerful method for preparing substituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[13] For the synthesis of trifluoromethylpyridines, 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide is a key intermediate.

Caption: Kröhnke synthesis for trifluoromethylpyridines.

The mechanism begins with a Michael addition of the enolized α-pyridinium methyl ketone to the α,β-unsaturated ketone, followed by cyclization and aromatization to yield the pyridine ring.[13]

Direct Trifluoromethylation of Pyridines

The direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring is a highly attractive and atom-economical strategy. This approach avoids the multi-step sequences often required in the other methods.

-

Copper(I) trifluoromethyl (CuCF₃): A key species in copper-catalyzed trifluoromethylation reactions.

-

Trifluoromethyltrimethylsilane (TMSCF₃): A common trifluoromethyl source in copper-catalyzed reactions.[14]

-

Pyridinium salts: Activation of the pyridine ring as a pyridinium salt can facilitate nucleophilic trifluoromethylation.[3]

a) Copper-Catalyzed Trifluoromethylation

This method typically involves the reaction of a halopyridine with a trifluoromethyl source in the presence of a copper catalyst.

-

Protocol: An aryl iodide (or bromide), copper(I) iodide, a ligand such as 1,10-phenanthroline, potassium fluoride, and TMSCF₃ are reacted in a solvent like DMSO at elevated temperatures.[14]

-

General Procedure: An oven-dried vial is charged with CuI, 1,10-phenanthroline, KF, and the halopyridine. The vessel is evacuated and backfilled with an inert gas. DMSO, B(OMe)₃, and TMSCF₃ are then added, and the mixture is heated (e.g., at 60°C for 24 hours).[14]

b) Direct C-H Trifluoromethylation

Recent advances have enabled the direct trifluoromethylation of C-H bonds in pyridines. One strategy involves the activation of the pyridine as an N-methylpyridinium salt.[3]

-

Mechanism: The pyridinium salt is treated with trifluoroacetic acid in the presence of silver carbonate. The reaction is believed to proceed through a nucleophilic trifluoromethylation mechanism.[3]

-

Selectivity: This method can provide high regioselectivity for the introduction of the trifluoromethyl group.[3] Another approach achieves 3-position-selective trifluoromethylation through nucleophilic activation of the pyridine ring via hydrosilylation, followed by electrophilic trifluoromethylation of the resulting enamine intermediate.[15]

Conclusion: A Strategic Approach to Trifluoromethylpyridine Synthesis